SB 239063

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SB 239063 is identified by the Chemical Abstracts Service number 193551-21-2. It is primarily recognized for its ability to inhibit p38 mitogen-activated protein kinase, a crucial enzyme involved in inflammatory responses and stress signaling pathways. The compound exhibits a high degree of selectivity, with an inhibitory concentration (IC50) of approximately 44 nanomolar for p38 alpha isoform and over 220-fold selectivity against other kinases .

Potential Research Areas:

Based on the structural features of the molecule, some potential research areas for SB-239063 can be hypothesized:

- Kinase Inhibition: The imidazole ring structure is a common feature in many kinase inhibitors. Research could explore if SB-239063 has inhibitory effects on specific kinases involved in various cellular processes [].

- Medicinal Chemistry: The combination of the aromatic groups and the heterocyclic rings suggests potential for medicinal chemistry research. SB-239063 could be a starting point for the development of new drugs with various functionalities.

Finding More Information:

- Scientific Databases: Searching scientific databases like PubMed or SciFinder using the CAS Registry Number (CID 5166) for SB-239063 might reveal research articles or patents describing its properties and applications [, ].

- Chemical Suppliers: Some chemical suppliers might provide information on the intended use or research areas associated with SB-239063 in their product descriptions.

As a small molecule inhibitor, SB 239063 interacts specifically with the ATP-binding site of the p38 MAP kinase. The inhibition mechanism involves the formation of a stable complex between the compound and the kinase, preventing ATP from binding and thereby inhibiting downstream signaling pathways involved in inflammation and cell stress responses. The detailed chemical structure allows for effective binding, which is crucial for its inhibitory function .

SB 239063 has demonstrated significant biological activity in various experimental models:

- Inflammation: It effectively reduces the production of inflammatory cytokines in lipopolysaccharide-stimulated human peripheral blood monocytes .

- Neuroprotection: Studies have shown that it can attenuate neuronal injury following focal stroke by inhibiting p38 MAPK activation .

- Behavioral Effects: Research indicates that SB 239063 may ameliorate sickness behavior induced by lipopolysaccharide treatment in animal models .

The synthesis of SB 239063 involves multi-step organic synthesis techniques. While specific proprietary methods are often not disclosed in detail, general approaches typically include:

- Formation of Key Intermediates: Initial steps focus on creating key intermediates through standard organic reactions such as nucleophilic substitutions or coupling reactions.

- Final Assembly: The final product is obtained through careful purification processes to ensure high purity levels suitable for biological testing.

Due to its complexity, synthesis often requires advanced laboratory techniques and equipment.

SB 239063 has several notable applications:

- Research Tool: It serves as an important tool for studying p38 MAPK signaling pathways in various biological contexts.

- Therapeutic Potential: Given its anti-inflammatory properties, there is ongoing research into its potential therapeutic applications in conditions such as rheumatoid arthritis, neurodegenerative diseases, and other inflammatory disorders .

Interaction studies involving SB 239063 focus on its effects on various cellular pathways:

- Cytokine Production: It has been shown to significantly reduce levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukins in activated immune cells .

- Cellular Responses: Studies indicate that SB 239063 influences cellular responses to stress and inflammation, making it a valuable compound for understanding disease mechanisms .

Several compounds share structural or functional similarities with SB 239063, particularly other p38 MAPK inhibitors. Here’s a comparison highlighting their uniqueness:

| Compound Name | Selectivity | IC50 (p38α) | Notable Features |

|---|---|---|---|

| SB 203580 | Moderate | ~50 nM | Earlier generation p38 MAPK inhibitor |

| BIRB 796 | High | ~40 nM | Also inhibits other MAPKs |

| VX-745 | Moderate | ~100 nM | Investigated for rheumatoid arthritis |

Uniqueness of SB 239063:

Structural and Molecular Characteristics

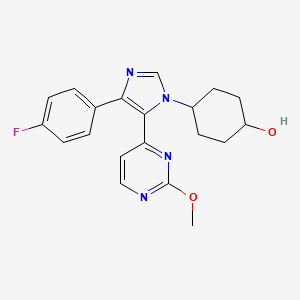

SB 239063 is a synthetic small-molecule compound with the systematic IUPAC name (1r,4r)-4-(4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)-1H-imidazol-1-yl)cyclohexanol. Its molecular formula is C₂₀H₂₁FN₄O₂, with a molecular weight of 368.4 g/mol. The compound features:

- A trans-4-hydroxycyclohexyl group at position 1.

- A 4-fluorophenyl substituent at position 4.

- A 2-methoxypyrimidin-4-yl moiety at position 5.

The stereochemistry of the cyclohexanol ring (trans configuration) is critical for its binding affinity to p38 MAPK.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁FN₄O₂ |

| Molecular Weight | 368.4 g/mol |

| CAS Registry Number | 193551-21-2 |

| Solubility | 10 mM in dimethyl sulfoxide |

| Purity | ≥98% (HPLC) |

| Selectivity (p38α IC₅₀) | 44 nM |

Synonyms and Classification

SB 239063 is interchangeably referred to as SB-239063, SB239063, and trans-4-[4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl]cyclohexanol. It belongs to the class of imidazole derivatives and is further categorized as a cyclohexanol, pyrimidine, and aromatic ether.

Selectivity and Kinase Inhibition Spectrum

The selectivity profile of SB 239063 represents a substantial improvement over first-generation p38 inhibitors, exhibiting greater than 220-fold selectivity over extracellular signal-regulated kinase, c-Jun N-terminal kinase 1, and other kinases [3] [14]. This enhanced selectivity translates to approximately 3-fold greater specificity compared to SB 203580, the prototypical first-generation p38 inhibitor [3] [15].

Isoform-specific inhibition patterns reveal critical differences in SB 239063 activity across the p38 mitogen-activated protein kinase family. While the compound potently inhibits p38α and p38β isoforms, it demonstrates no significant activity against p38γ and p38δ isoforms at concentrations up to 100 micromolar [7]. This selectivity pattern is particularly important given that p38γ and p38δ isoforms have distinct tissue distributions and functional roles, with p38γ being predominantly expressed in skeletal muscle and p38δ in endocrine tissues [16] [17].

The kinase inhibition spectrum extends beyond the p38 family, with comprehensive profiling demonstrating minimal off-target effects. Studies using panels of protein kinases have confirmed that SB 239063 maintains exceptional selectivity, with inhibition constants for non-target kinases exceeding 10 micromolar [3]. This selectivity is crucial for minimizing unwanted side effects and ensuring that observed biological activities are specifically attributable to p38 inhibition.

Structure-activity relationships underlying this selectivity involve specific molecular interactions with the p38α active site. The 4-fluorophenyl group of SB 239063 occupies a hydrophobic pocket unique to p38α and p38β, while the 2-methoxypyrimidin-4-yl substituent provides additional specificity through hydrogen bonding interactions with conserved residues [1] [3]. The trans-4-hydroxycyclohexyl group contributes to both binding affinity and selectivity by forming favorable contacts with the kinase hinge region [3].

Comparative selectivity analysis with related compounds demonstrates the superior profile of SB 239063. While SB 203580 shows broader kinase inhibition, SB 239063 achieves its enhanced selectivity through optimized chemical structure that provides better shape complementarity with the p38α active site [15] [18]. This improved selectivity translates to reduced potential for off-target effects and enhanced therapeutic index in preclinical studies [2] [13].

Binding Interactions: Docking Groove Targeting and Structural Insights

SB 239063 binding mechanism involves specific targeting of the p38α adenosine triphosphate-binding pocket, which is formed by structural elements from both the N-terminal and C-terminal lobes of the kinase [19] [11]. The compound binds in the same location as adenosine triphosphate, effectively competing for occupancy of this critical catalytic site [4] [5].

Molecular docking studies have revealed detailed insights into the binding mode of SB 239063. The compound forms a key hydrogen bond between its pyrimidinyl nitrogen and the backbone amide nitrogen of methionine-109, mimicking the interaction pattern observed with the N1 nitrogen of adenosine triphosphate [4]. This critical interaction anchors the inhibitor in the correct orientation for optimal binding affinity and selectivity.

Hydrophobic interactions play a crucial role in stabilizing the SB 239063-p38α complex. The 4-fluorophenyl moiety of the inhibitor occupies a hydrophobic pocket formed by residues including leucine-167, alanine-157, and isoleucine-84 [4]. These interactions contribute significantly to the binding affinity and help explain the selectivity profile observed against other kinases that lack this specific hydrophobic environment.

Docking groove structural characteristics of p38α provide multiple contact points for SB 239063 binding. The common docking domain and ED site form a groove that serves as a recognition surface for various p38-interacting molecules [20] [21]. While SB 239063 does not directly target this docking groove, its binding to the adenosine triphosphate site can allosterically influence the conformation of this regulatory region [10].

Conformational changes induced by SB 239063 binding stabilize p38α in an inactive conformation. The compound binding prevents the conformational rearrangements necessary for kinase activation, particularly the closure of the N-terminal and C-terminal lobes that is required for efficient catalysis [11]. This conformational stabilization contributes to the compound's efficacy as an inhibitor.

Crystal structure analysis of p38α in complex with related pyridinyl-imidazole inhibitors provides insights applicable to SB 239063 binding [22] [4]. The unphosphorylated p38α structure shows the adenosine triphosphate-binding site in a configuration that accommodates small molecule inhibitors, with the activation loop positioned away from the active site [23] [24].

Binding kinetics studies using surface plasmon resonance have characterized the association and dissociation rates of p38 inhibitors similar to SB 239063 [25]. These studies indicate association rates of approximately 8 × 10^5 M^-1 s^-1 and dissociation constants in the nanomolar range, consistent with the high affinity binding observed for SB 239063 [25].

Comparative Pharmacology with Analogues

SB 239063 versus SB 203580 comparison reveals significant improvements in multiple pharmacological parameters. While both compounds target p38α with similar potency (SB 239063 IC50 = 44 nanomolar vs SB 203580 IC50 = 50-100 nanomolar), SB 239063 demonstrates superior selectivity and improved in vivo activity [2] [15] [18].

Enhanced selectivity profile represents the most significant advancement of SB 239063 over SB 203580. The second-generation inhibitor shows approximately 3-fold better selectivity against off-target kinases, with greater than 220-fold selectivity over extracellular signal-regulated kinase and c-Jun N-terminal kinase 1 compared to approximately 100-fold selectivity for SB 203580 [3] [15]. This improved selectivity reduces the potential for mechanism-unrelated side effects.

In vivo efficacy improvements are particularly notable for SB 239063. The compound demonstrates 3- to 10-fold enhanced in vivo activity compared to first-generation inhibitors [2]. In lipopolysaccharide-induced tumor necrosis factor alpha production models, SB 239063 achieves an IC50 of 2.6 mg/kg compared to 15-25 mg/kg for SB 203580 [2] [18]. This enhanced potency allows for lower dosing and potentially reduced toxicity.

Pharmacokinetic profiles show both similarities and differences between the compounds. SB 239063 exhibits low to moderate clearance and good bioavailability in rat models, similar to SB 203580 [26]. However, SB 239063 demonstrates superior brain penetration, with significant and dose-proportional brain uptake during intravenous infusion studies [2]. This enhanced central nervous system penetration is particularly valuable for neuroprotective applications.

Cellular activity enhancement is evident in multiple experimental systems. SB 239063 shows 3-fold increased cellular activity compared to first-generation inhibitors, translating to improved efficacy in cell-based assays measuring cytokine inhibition and anti-inflammatory effects [2]. This enhanced cellular activity correlates with the improved in vivo performance observed in disease models.

Comparative neuroprotective efficacy has been extensively studied in stroke models. SB 239063 reduces infarct volume by 41-48% in moderate stroke models and maintains efficacy even in severe stroke conditions, where it achieves 27% reduction in infarct size [2]. These results represent significant improvements over earlier p38 inhibitors and demonstrate the therapeutic potential of enhanced selectivity.

Structural modifications responsible for improved properties include the trans-4-hydroxycyclohexyl group in SB 239063, which replaces the 4-methylsulfinylphenyl group found in SB 203580 [3] [18]. This modification contributes to enhanced selectivity and improved pharmacokinetic properties while maintaining potent p38α inhibition.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Administration of SB239063, a potent p38 MAPK inhibitor, alleviates acute lung injury induced by intestinal ischemia reperfusion in rats associated with AQP4 downregulation

Liu-Lin Xiong, Yan Tan, Hong-Yu Ma, Ping Dai, Yan-Xia Qin, Rui-Ai Yang, Yan-Yan Xu, Zheng Deng, Wei Zhao, Qin-Jie Xia, Ting-Hua Wang, Yun-Hui ZhangPMID: 27236300 DOI: 10.1016/j.intimp.2016.03.036

Abstract

Acute lung injury (ALI), induced by intestinal ischemia reperfusion (II/R) injury, is characterized by pulmonary edema and inflammation. Aquaporin 4 (AQP4), has been pointed out recently involving in edema development. Previous studies have shown that p38 mitogen activated protein kinase (MAPK) activation resulted in lung inflammation, while p38 MAPK inhibitor can alleviate the pathology injury of lung tissue. However, the regulated mechanism of p38 MAPK in ALI induced by II/R is unclear. In this study, we established II/R rats' model by clamping the superior mesenteric artery (SMA) and coeliac artery (CA) for 40min and subsequent reperfusion for 16h, 24h, 48h. Subsequently, SB239063, a specific inhibitor of the activity of p38 MAPK, was injected (10mg/kg) intraperitoneally 60min before the operation. The severity of ALI was determined by histology analysis (HE staining and ALI scoring) and lung edema (lung wet/dry weight ratio) assessment. Western blot (WB) was applied to detect the expression level of AQP4 and phosphorylated (P)-p38 MAPK, and the localization of AQP4 was detected by immunofluorescent staining (IF). We found that AQP4 could express in the lung tissue. II/R could significantly induce lung injury, confirmed by lung injury scores and lung wet/dry weight ratios. The level of P-p38 MAPK and AQP4 were largely up-regulated in lung tissues. Moreover, inhibition of p38 MAPK activity could effectively down-regulate AQP4 expression and diminish the severity of II/R-induced ALI. These novel findings suggest that inhibition of p38 MAPK function should be a potential strategy for the prevention or treatment of ALI, by targeting AQP4 in future clinic trial.Wnt3a regulates mitochondrial biogenesis through p38/CREB pathway

Xiaomin Ning, Jingjing He, Xin'e Shi, Taiyong Yu, Gongshe YangPMID: 27150625 DOI: 10.1016/j.bbrc.2016.05.004

Abstract

Wnt3a is established as an important regulator of various developmental processes, especially in osteogenesis, adipogenesis and mitochondrial biogenesis. Numerous studies reported Wnt3a regulates osteogenesis and adipogenesis, but the mechanisms by which Wnt3a regulates mitochondrial biogenesis are not well understood. In this study, results suggested that Wnt3a stimulates mitochondrial biogenesis by increasing the expression of mitochondrial biogenesis genes and regulators, as well as mitochondrial copy number in adipocytes. As a key mediator of canonical Wnt/β-catenin pathway, β-catenin knockdown had no effect on basal or Wnt3a-mediated mitochondrial biogenesis in adipocytes, which suggested that Wnt3a-mediated mitochondrial biogenesis was independent of β-catenin-dependent canonical Wnt/β-catenin pathway. However, Wnt3a inhibited p38/CREB (p38 mitogen-activated protein kinase/cAMP response element-binding protein) signaling activation and p38 inhibitor impaired Wnt3a-stimulated mitochondrial biogenesis, indicating p38/CREB pathway could be involved in the regulation of Wnt3a-mediated mitochondrial biogenesis in adipocytes. In conclusion, our data showed that Wnt3a stimulates mitochondrial biogenesis in adipocytes, which is at least partially through activation of p38/CREB pathway.BMP2 secretion from hepatocellular carcinoma cell HepG2 enhances angiogenesis and tumor growth in endothelial cells via activation of the MAPK/p38 signaling pathway

Peng-Cheng Feng, Xing-Fei Ke, Hui-Lan Kuang, Li-Li Pan, Qiang Ye, Jian-Bing WuPMID: 31387619 DOI: 10.1186/s13287-019-1301-2

Abstract

Hepatocellular carcinoma (HCC) is one of the most common tumors globally, with varying prevalence based on endemic risk factors. Bone morphogenetic protein (BMP) exhibits a broad spectrum of biological activities in various tissues including angiogenesis. Here, this study aimed to investigate the mechanism of BMP2 in HCC by mediating the mitogen-activated protein kinase (MAPK)/p38 signaling pathway.BMP2 expression was quantified in HCC and adjacent tissues. BMP2 gain- and loss-of-function experiments were conducted by infection with lentivirus over-expressing BMP2 or expressing shRNA against BMP2. The angiogenesis was evaluated with HepG2 cells co-cultured with ECV304 cells. SB-239063 was applied to inhibit the activation of the MAPK/p38 signaling pathway so as to identify the significance of this pathway in HCC progression. Finally, in vivo experiments were conducted to identify the role of BMP2 and the MAPK/p38 signaling pathway in tumor growth and angiogenesis.

BMP2 was highly expressed in HCC. Over-expression of BMP2 was found to accelerate cell proliferation, migration, invasion, microvascular density, and angiogenesis and decrease cell apoptosis in vitro and in vivo. BMP2 silencing exhibited inhibitory effects on HCC cell invasion and angiogenesis. The co-culture system illustrated that HepG2 cells secreted BMP2 in ECV304, and silenced BMP2 in HepG2 cells resulted in the inactivation of the MAPK/p38 signaling pathway, thus suppressing cancer progression, tumor growth, and angiogenesis in HCC.

Taken together, the key findings of this study propose that silencing of BMP2 inhibits angiogenesis and tumor growth in HCC, highlighting BMP2 silencing as a potential strategy for the treatment of HCC.

Inhibition of Acid Sphingomyelinase by Antidepressants Counteracts Stress-Induced Activation of P38-Kinase in Major Depression

Heike Grassmé, Peter L Jernigan, Richard S Hoehn, Barbara Wilker, Matthias Soddemann, Michael J Edwards, Christian P Müller, Johannes Kornhuber, Erich GulbinsPMID: 26682751 DOI: 10.1159/000442606

Abstract

Major depressive disorder is a common disease with serious morbidity, including increased risk of death from suicide. Major depressive disorder is treated with antidepressants. However, the molecular targets of antidepressants remained ill-defined and require further elucidation.Mice were treated with corticosterone to induce stress, amitriptyline and the p38-kinase (p38K) inhibitor SB239063 or a combination of these drugs. Phosphorylation of p38K in hippocampal neurons was determined by immunostaining with a phospho-specific antibody, neuronal proliferation using BrdU-labelling and behaviour employing a set of behavioural tests.

Corticosterone induced phosphorylation/activation of p38K in the hippocampus in vivo. Antidepressants reversed the effect of corticosterone on p38K activation in wildtype mice, but had no effect in acid sphingomyelinase-deficient animals. Corticosterone also reduced neurogenesis and triggered depression-like behavioural changes, effects that were prevented by pharmacological inhibition of p38K.

Stress induces p38K phosphorylation/activation in the hippocampus and thereby reduces neurogenesis and induces depression-like symptoms, events that are prevented by antidepressants via inhibition of the acid sphingomyelinase/ceramide system.

Inhibiting p38 MAPK alpha rescues axonal retrograde transport defects in a mouse model of ALS

Katherine L Gibbs, Bernadett Kalmar, Elena R Rhymes, Alexander D Fellows, Mahmood Ahmed, Paul Whiting, Ceri H Davies, Linda Greensmith, Giampietro SchiavoPMID: 29789529 DOI: 10.1038/s41419-018-0624-8

Abstract

Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease caused by the degeneration of upper and lower motor neurons. Defects in axonal transport have been observed pre-symptomatically in the SOD1mouse model of ALS, and have been proposed to play a role in motor neuron degeneration as well as in other pathologies of the nervous system, such as Alzheimer's disease and hereditary neuropathies. In this study, we screen a library of small-molecule kinase inhibitors towards the identification of pharmacological enhancers of the axonal retrograde transport of signalling endosomes, which might be used to normalise the rate of this process in diseased neurons. Inhibitors of p38 mitogen-activated protein kinases (p38 MAPK) were identified in this screen and were found to correct deficits in axonal retrograde transport of signalling endosomes in cultured primary SOD1

motor neurons. In vitro knockdown experiments revealed that the alpha isoform of p38 MAPK (p38 MAPKα) was the sole isoform responsible for SOD1

-induced transport deficits. Furthermore, we found that acute treatment with p38 MAPKα inhibitors restored the physiological rate of axonal retrograde transport in vivo in early symptomatic SOD1

mice. Our findings demonstrate the pathogenic effect of p38 MAPKα on axonal retrograde transport and identify a potential therapeutic strategy for ALS.

HMGB1 Induces Secretion of Matrix Vesicles by Macrophages to Enhance Ectopic Mineralization

Qiang Chen, Jun-Jie Bei, Chuan Liu, Shi-Bin Feng, Wei-Bo Zhao, Zhou Zhou, Zheng-Ping Yu, Xiao-Jun Du, Hou-Yuan HuPMID: 27243975 DOI: 10.1371/journal.pone.0156686

Abstract

Numerous clinical conditions have been linked to ectopic mineralization (EM). This process of pathological biomineralization is complex and not fully elucidated, but thought to be started within matrix vesicles (MVs). We hypothesized that high mobility group box 1 (HMGB1), a cytokine associated with biomineralizing process under physiological and pathological conditions, induces EM via promoting MVs secretion from macrophages. In this study, we found that HMGB1 significantly promoted secretion of MVs from macrophages and subsequently led to mineral deposition in elevated Ca/Pi medium in vitro. Transmission electron microscopy of calcifying MVs showed formation of hydroxyapatite crystals in the vesicle interior. Subcutaneous injection into mice with MVs derived from HMGB1-treated cells showed a greater potential to initiate regional mineralization. Mechanistic experiments revealed that HMGB1 activated neutral sphingomyelinase2 (nSMase2) that involved the receptor for advanced glycation end products (RAGE) and p38 MAPK (upstream of nSMase2). Inhibition of nSMase2 with GW4869 or p38 MAPK with SB-239063 prevented MVs secretion and mineral deposition. Collectively, HMGB1 induces MVs secretion from macrophages at least in part, via the RAGE/p38 MAPK/nSMase2 signaling pathway. Our findings thus reveal a novel mechanism by which HMGB1 induces ectopic mineralization.Geniposide Alleviates Traumatic Brain Injury in Rats Via Anti-Inflammatory Effect and MAPK/NF-kB Inhibition

Jianwei Yuan, Jinghua Zhang, Juan Cao, Guangxing Wang, Hansheng BaiPMID: 31677006 DOI: 10.1007/s10571-019-00749-6

Abstract

We aimed to investigate whether geniposide, a main component extracted from Gardenia jasminoides Ellis fruit, could exert neuroprotective functions against traumatic brain injury (TBI). Enzyme-linked immunosorbent assay (ELISA) was used for detection of plasma cytokines. Real-time polymerase chain reaction (RT-PCR) was employed for measurements of mRNA levels of cytokines. Neurological outcomes were evaluated by modified neurological severity score (mNSS) and Rota-Rod. Blood-brain barrier (BBB) integrity and brain edema were assessed. Protein expression was tested by Western blot. The plasma levels of interleukin (IL)-1β, IL-6, IL-8 and IL-10 were all elevated in patients with TBI compared to those of healthy controls. TBI rats treated with geniposide showed lower mNSS and longer fall latency time than untreated TBI rats. BBB integrity was maintained and brain edema was reduced by geniposide treatment in TBI rats. Plasma levels of IL-1β, IL-6 and IL-8 were significantly repressed by geniposide treatment in TBI rats, whereas IL-10 level was upregulated. mRNA expression levels of these cytokines in the brain tissues of TBI rats exhibited the same trends of changes. By testing p38 mitogen-activated protein kinase and NF-κB p65 activities, it was observed that phosphorylated (p)-p38 and p-p65 were dramatically inhibited by geniposide. In conclusion, geniposide exerts neuroprotective functions against TBI by inhibiting p-p38 and p-p65.Effects of cytokine-suppressive anti-inflammatory drugs on inflammatory activation in ex vivo human and ovine fetal membranes

Lisa F Stinson, Demelza J Ireland, Matthew W Kemp, Matthew S Payne, Sarah J Stock, John P Newnham, Jeffrey A KeelanPMID: 24493151 DOI: 10.1530/REP-13-0576

Abstract

Intrauterine infection and inflammation are responsible for the majority of early (<32 weeks) spontaneous preterm births (PTBs). Anti-inflammatory agents, delivered intra-amniotically together with antibiotics, may be an effective strategy for preventing PTB. In this study, the effects of four cytokine-suppressive anti-inflammatory drugs (CSAIDs: N-acetyl cysteine (NAC), SB239063, TPCA-1 and NEMO binding domain inhibitor (NBDI)) were assessed on human and ovine gestational membrane inflammation. Full-thickness membranes were collected from healthy, term, human placentas delivered by Caesarean section (n=5). Using a Transwell model, they were stimulated ex vivo with γ-irradiation-killed Escherichia coli applied to the amniotic face. Membranes from near-term, ovine placentas were stimulated in utero with lipopolysaccharide, Ureaplasma parvum or saline control and subjected to explant culture. The effects of treatment with CSAIDs or vehicle (1% DMSO) on accumulation of PGE2 and cytokines (human interleukin 6 (IL6), IL10 and TNFα; ovine IL8 (oIL8)) were assessed in conditioned media at various time points (3-20 h). In human membranes, the IKKβ inhibitor TPCA-1 (7 μM) and p38 MAPK inhibitor SB239063 (20 μM) administered to the amniotic compartment were the most effective in inhibiting accumulation of cytokines and PGE2 in the fetal compartment. NAC (10 mM) inhibited accumulation of PGE2 and IL10 only; NBDI (10 μM) had no significant effect. In addition to the fetal compartment, SB239063 also exerted consistent and significant inhibitory effects in the maternal compartment. TPCA-1 and SB239063 suppressed oIL8 production, while all CSAIDs tested suppressed ovine PGE2 production. These results support the further investigation of intra-amniotically delivered CSAIDs for the prevention of inflammation-mediated PTB.Effect of a p38 MAPK inhibitor on FFA-induced hepatic insulin resistance in vivo

S Pereira, W Q Yu, J Moore, Y Mori, E Tsiani, A GiaccaPMID: 27136448 DOI: 10.1038/nutd.2016.11

Abstract

The mechanisms whereby prolonged plasma free fatty acids elevation, as found in obesity, causes hepatic insulin resistance are not fully clarified. We herein investigated whether inhibition of p38 mitogen-activated protein kinase (MAPK) prevented hepatic insulin resistance following prolonged lipid infusion. Chronically cannulated rats were subdivided into one of four intravenous (i.v.) treatments that lasted 48 h: Saline (5.5 μl min(-1)), Intralipid plus heparin (IH, 20% Intralipid+20 U ml(-1) heparin; 5.5 μl min(-1)), IH+p38 MAPK inhibitor (SB239063) and SB239063 alone. During the last 2 h of treatment, a hyperinsulinemic (5 mU kg(-1) min(-1)) euglycemic clamp together with [3-(3)H] glucose methodology was carried out to distinguish hepatic from peripheral insulin sensitivity. We found that SB239063 prevented IH-induced hepatic insulin resistance, but not peripheral insulin resistance. SB239063 also prevented IH-induced phosphorylation of activating transcription factor 2 (ATF2), a marker of p38 MAPK activity, in the liver. Moreover, in another lipid infusion model in mice, SB239063 prevented hepatic but not peripheral insulin resistance caused by 48 h combined ethyloleate plus ethylpalmitate infusion. Our results suggest that inhibition of p38 MAPK may be a useful strategy in alleviating hepatic insulin resistance in obesity-associated disorders.PET and MR imaging of neuroinflammation in hepatic encephalopathy

Yun Yan Su, Gui Fen Yang, Guang Ming Lu, Shawn Wu, Long Jiang ZhangPMID: 25514861 DOI: 10.1007/s11011-014-9633-1

Abstract

Neurological or psychiatric abnormalities associated with hepatic encephalopathy (HE) range from subclinical findings to coma. HE is commonly accompanied with the accumulation of toxic substances in bloodstream. The toxicity effect of hyperammonemia on astrocyte, such as the alteration in neurotransmission, oxidative stress, astrocyte swelling, is considered as an important factor in the pathogenesis of HE. Besides, neuroinflammation has captured more attention in the process of HE, but the mechanism of neuroinflammation leading to HE remains unclear. Molecular imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) targeting activated microglia and/ or other mediators appear to be promising noninvasive approaches to assess HE. This review focuses on novel imaging and therapy strategies of neuroinflammation in HE.Explore Compound Types